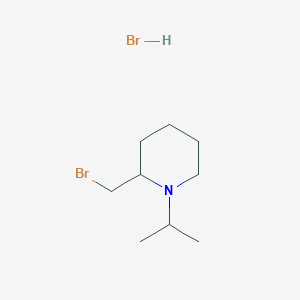![molecular formula C14H25NO3 B1448294 3-Boc-8-hidroxietil-3-azabiciclo[3.2.1]octano CAS No. 1341039-65-3](/img/structure/B1448294.png)
3-Boc-8-hidroxietil-3-azabiciclo[3.2.1]octano
Descripción general
Descripción
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de alcaloides tropánicos
3-Boc-8-hidroxietil-3-azabiciclo[3.2.1]octano: sirve como un intermedio clave en la síntesis estereoespecífica de alcaloides tropánicos . Estos alcaloides son una clase de compuestos químicos naturales que exhiben una amplia gama de actividades biológicas, incluyendo propiedades anticolinérgicas, estimulantes y anestésicas. La estructura del compuesto es fundamental para construir el andamiaje de 8-azabiciclo[3.2.1]octano, que es central para la familia de alcaloides tropánicos.
Desarrollo de inhibidores de PI3K
Este compuesto se utiliza en el desarrollo de inhibidores de la fosfoinositida 3-quinasa (PI3K) . Las PI3K son una familia de enzimas implicadas en funciones celulares como el crecimiento celular, la proliferación, la diferenciación, la motilidad, la supervivencia y el tráfico intracelular, que a menudo se desregulan en el cáncer.
Mecanismo De Acción
Target of Action
The primary targets of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Boc-8-hydroxyethyl-3-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect a wide array of biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that it is insoluble in water at room temperature but can dissolve in some organic solvents, such as alcohols and esters .
Análisis Bioquímico
Biochemical Properties
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and proteases. The interactions between 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions .
Cellular Effects
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis. The changes in gene expression induced by 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane can lead to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light .
Dosage Effects in Animal Models
The effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold effects, where a specific dosage level results in significant changes in cellular function or metabolism. Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal physiological processes .
Metabolic Pathways
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters or bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism .
Propiedades
IUPAC Name |
tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLANJWYOQXQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


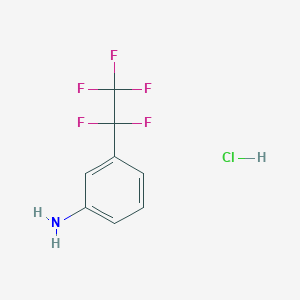
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)

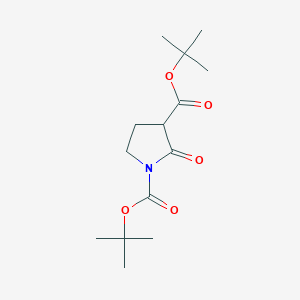
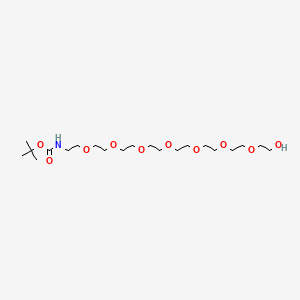
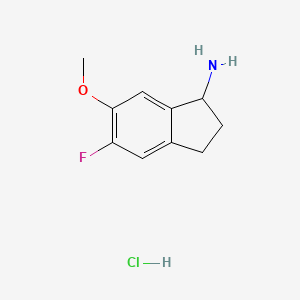
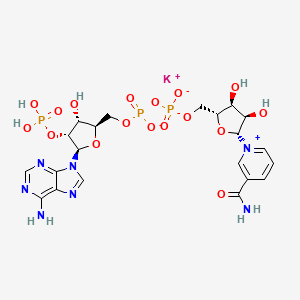
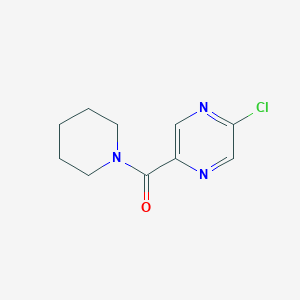
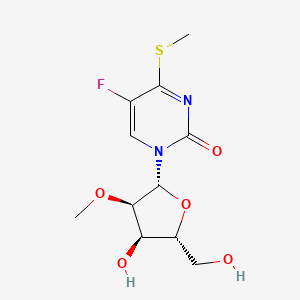
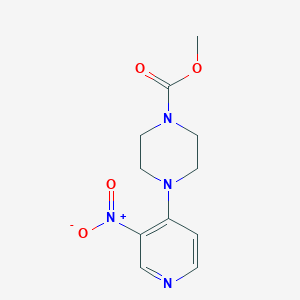
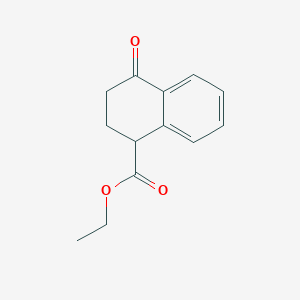
![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)
